Cinacalcet hydrochloride is synthesized through various chemical pathways, often leading to the formation of several impurities. Impurity E is classified as a synthetic byproduct that arises during the production process, particularly under specific reaction conditions. The identification and quantification of such impurities are crucial for ensuring compliance with regulatory standards and maintaining the integrity of the active pharmaceutical ingredient.
The synthesis of cinacalcet hydrochloride typically involves several steps, including the formation of key intermediates through reactions like Schiff base formation followed by reductive amination. A notable study highlighted that variations in agitation speed during synthesis could lead to increased impurity levels, emphasizing the need for controlled reaction conditions to optimize yields and purity .
The molecular structure of cinacalcet hydrochloride can be represented as follows:
The structure features a naphthalene ring system connected to an ethylamine moiety, with a trifluoromethyl group contributing to its pharmacological activity. The presence of hydrochloride indicates that it exists as a salt form, which is common for many pharmaceutical agents to enhance solubility.
Cinacalcet undergoes various chemical reactions during its synthesis:
Impurities such as Impurity E can form during these steps due to side reactions or incomplete conversions, necessitating careful monitoring through chromatographic techniques .
Cinacalcet acts as a calcimimetic agent by increasing the sensitivity of calcium-sensing receptors on parathyroid cells to extracellular calcium levels. This mechanism leads to decreased secretion of parathyroid hormone, thereby helping manage calcium levels in patients with renal impairment. The presence of impurities like Impurity E can potentially alter this mechanism by affecting receptor binding or pharmacokinetics.
Analytical methods such as high-performance liquid chromatography are employed to assess purity levels and identify impurities within pharmaceutical formulations.
Cinacalcet hydrochloride is primarily used in clinical settings for:
The study of impurities like Cinacalcet Impurity E Hydrochloride is vital for ensuring drug safety and efficacy, guiding regulatory compliance, and informing best practices in pharmaceutical manufacturing.
Process-related impurities form during chemical synthesis due to:
In cinacalcet synthesis, Impurity E HCl arises as an iminium salt intermediate during reductive amination between 1-(1-naphthyl)ethylamine and 3-[3-(trifluoromethyl)phenyl]propanal. Its persistence beyond the reaction phase signifies insufficient reduction or purification failures. Unlike stereoisomers (e.g., diastereomer isomers-1/2), Impurity E HCl is hydrolytically unstable, degrading under acidic or thermal stress and complicating isolation [2] [6].
Table 1: Classification of Cinacalcet-Related Impurities
| Impurity Type | Example | Origin in Synthesis |
|---|---|---|
| Starting Material | (+)-R-1-(1-Naphthyl)ethylamine | Incomplete consumption |
| Intermediate | Regioisomer | Isomeric byproduct formation |
| Process-Related | Cinacalcet Impurity E HCl | Iminium ion intermediate |
| Diastereomeric | Diastereomer isomer-1 | Chiral inversion during coupling |
ICH Q3A/B guidelines enforce strict thresholds for impurity qualification:
For cinacalcet hydrochloride (daily dose 30–180 mg), Impurity E HCl must be controlled below 0.10% in the drug substance. Stability-indicating methods—validated per ICH Q2(R1)—must resolve and quantify it amid degradation products. As demonstrated in RP-UPLC assays, mass balance studies after stress testing (acid/base/oxidation) should exceed 96% to confirm method specificity .
Table 2: ICH Q3B Impurity Reporting Thresholds for Cinacalcet
| Threshold Category | Concentration Limit | Action Required |
|---|---|---|
| Reporting | ≥0.05% | Document in batch records |
| Identification | ≥0.10% | Characterize structure via HPLC/LC-MS |
| Qualification | ≥0.15% | Safety studies (genotoxicity, chronic toxicity) |
Cinacalcet Impurity E HCl (chemical name: N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-iminium hydrochloride) emerges in Step 3 of the synthesis:
This intermediate is structurally distinct from pharmacopeial impurities (e.g., USP/EP-listed diastereomers). Its molecular weight (375.41 g/mol for free base; 411.88 g/mol for HCl salt) and trifluoromethyl-naphthyl scaffold necessitate specialized detection. In UPLC, it elutes earlier than cinacalcet due to higher polarity, with a relative response factor of ~0.95 at 223 nm [4].
Table 3: Key Characteristics of Cinacalcet Impurity E HCl vs. Other Impurities
| Parameter | Cinacalcet Impurity E HCl | Diastereomer Isomer-1 | (+)-R-1-(1-Naphthyl)ethylamine |
|---|---|---|---|
| CAS Number | Not publicly disclosed | 21172-43-0 | 3906-16-9 |
| Molecular Formula | C₂₂H₂₃F₃N⁺·Cl⁻ | C₂₂H₂₂F₃N | C₁₂H₁₃N |
| Origin | Iminium intermediate | Stereochemical byproduct | Starting material |
| Relative Response Factor (UPLC) | 0.95 | 0.89 | 1.79 |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: